REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]=1[C:13]([OH:15])=[O:14].OS(O)(=O)=O.[CH3:21]O>>[OH:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]=1[C:13]([O:15][CH3:21])=[O:14]
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Name
|
|
Quantity
|
5.589 g
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Type
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reactant
|
Smiles
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OCCC1=C(NC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
3 mL
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Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
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Name
|
|
Quantity
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75 mL
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Type
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reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
the mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The solvent was removed under a reduced pressure
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Type
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DISSOLUTION
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Details
|
the residual oil was dissolved in EtOAc
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Type
|
WASH
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Details
|
The organic solution was washed with a saturated aqueous NaHCO3 solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=C(NC2=CC=CC=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |